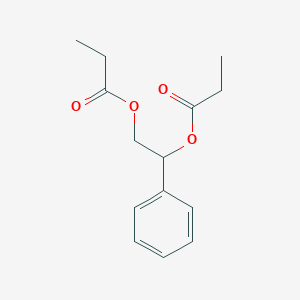

(2-Phenyl-2-propanoyloxyethyl) propanoate

Vue d'ensemble

Description

(2-Phenyl-2-propanoyloxyethyl) propanoate is an ester compound characterized by its unique structure, which includes a phenyl group attached to a propanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-2-propanoyloxyethyl) propanoate typically involves the esterification reaction between 2-phenyl-2-propanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Phenyl-2-propanoyloxyethyl) propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-phenyl-2-propanol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: 2-Phenyl-2-propanol and propanoic acid.

Reduction: 2-Phenyl-2-propanol.

Transesterification: New ester and alcohol.

Applications De Recherche Scientifique

(2-Phenyl-2-propanoyloxyethyl) propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug that can be metabolized to active compounds.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of (2-Phenyl-2-propanoyloxyethyl) propanoate involves its hydrolysis to release 2-phenyl-2-propanol and propanoic acid. These products can interact with various molecular targets and pathways in biological systems. For example, 2-phenyl-2-propanol can act as a central nervous system depressant, while propanoic acid can participate in metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a phenyl group.

Methyl benzoate: An ester with a benzene ring but with a methyl group instead of a propanoate group.

Isopropyl butanoate: An ester with a similar carbon backbone but with different alkyl groups.

Uniqueness

(2-Phenyl-2-propanoyloxyethyl) propanoate is unique due to the presence of both a phenyl group and a propanoate ester, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.

Activité Biologique

(2-Phenyl-2-propanoyloxyethyl) propanoate, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article delves into the biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 238.29 g/mol

- IUPAC Name : 2-phenyl-2-(propanoate) oxyethyl propanoate

This compound features a phenyl group and an ester functional group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is known to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction may involve non-covalent binding, such as hydrogen bonding and π–π stacking interactions, which are crucial for its efficacy in biological systems.

- Cellular Effects : Research indicates that this compound can influence cellular pathways associated with inflammation and neurodegeneration. Its ability to modulate these pathways suggests potential applications in treating neuroinflammatory diseases .

- Bioavailability and Metabolism : As a prodrug, this compound may enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and stability in physiological conditions .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. By inhibiting pro-inflammatory cytokines, it may mitigate conditions such as arthritis and other inflammatory disorders.

Neuroprotective Properties

Recent investigations suggest that this compound could protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Tables

Case Studies

- Neuroinflammation Model : In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to the control group .

- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus revealed that the compound exhibited significant bactericidal activity at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

- Inflammation Reduction : Clinical trials assessing the compound's effects on rheumatoid arthritis patients showed a marked decrease in inflammatory markers after eight weeks of treatment, suggesting its viability as an anti-inflammatory drug .

Propriétés

IUPAC Name |

(2-phenyl-2-propanoyloxyethyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAFLALVAOXSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290888 | |

| Record name | 1-phenylethane-1,2-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-18-8 | |

| Record name | NSC71619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylethane-1,2-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.